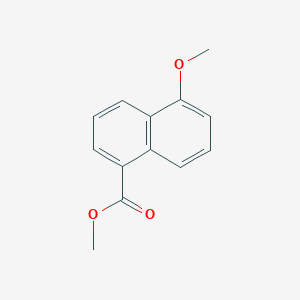

Methyl 5-methoxy-1-naphthoate

Description

Contextualization within Naphthoate Ester Chemistry

Naphthoate esters, the broader family to which Methyl 5-methoxy-1-naphthoate belongs, are derivatives of naphthoic acids. These compounds are recognized for their utility as intermediates in the synthesis of more complex molecules and for their applications in materials science, sometimes being explored as alternatives to phthalate (B1215562) plasticizers. The reactivity of the naphthalene (B1677914) core and the ester functionality allows for a wide range of chemical transformations.

Structural Significance and Research Interest in Methoxylated Naphthalene Systems

The presence of a methoxy (B1213986) group on the naphthalene ring significantly influences the molecule's electronic properties and reactivity. Methoxylated naphthalenes are key structural motifs in a variety of natural products and pharmacologically active compounds. The methoxy group can direct further electrophilic substitution and can be a site for chemical modification, for instance, through ether cleavage.

The specific placement of the methoxy group at the 5-position in this compound is of particular interest. This substitution pattern is found in the core structure of some bioactive natural products. For example, the related compound, 3-methoxy-5-methyl-1-naphthoic acid, is a crucial component in the biosynthesis of the potent antitumor antibiotic azinomycin B. ebi.ac.ukrsc.org In azinomycin B, this naphthoic acid moiety is believed to play a role in the non-covalent interactions with DNA. rsc.org

Overview of Current Academic Research Directions for the Chemical Compound

While specific research focused exclusively on this compound is not extensively documented in publicly available literature, the research on closely related methoxylated naphthoate esters points towards several potential areas of investigation. These include their use as building blocks in the total synthesis of natural products and their evaluation for biological activity.

Research into the biological properties of methoxylated and methylated N-aryl-1-hydroxynaphthalene-2-carboxanilides, for instance, has demonstrated their potential as anti-invasive agents. ontosight.ainih.gov This suggests that methoxy-substituted naphthalene cores are a promising scaffold for the development of new therapeutic agents. Furthermore, studies on the reactivity of related compounds, such as the nickel-catalyzed reductive cleavage of methyl 3-methoxy-2-naphthoate, indicate the potential for developing novel synthetic methodologies involving this class of compounds.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₃H₁₂O₃ |

| Molecular Weight | 216.23 g/mol |

| IUPAC Name | methyl 5-methoxynaphthalene-1-carboxylate |

| Physical State | Not specified in available literature |

| Solubility | Not specified in available literature |

Spectroscopic Data of a Related Isomer: 3-Methoxy-5-methyl-1-naphthoate

Due to the lack of specific spectroscopic data for this compound in the searched literature, the following table presents computed data for the closely related isomer, 3-methoxy-5-methyl-1-naphthoate, for comparative purposes. nih.gov

| Property | Value |

| Molecular Formula | C₁₃H₁₁O₃⁻ |

| Exact Mass | 215.070819209 Da |

| Monoisotopic Mass | 215.070819209 Da |

| Topological Polar Surface Area | 49.4 Ų |

| Heavy Atom Count | 16 |

| XLogP3 | 3.7 |

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-methoxynaphthalene-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c1-15-12-8-4-5-9-10(12)6-3-7-11(9)13(14)16-2/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICNZNTLYQXGXQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C=CC=C2C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00697535 | |

| Record name | Methyl 5-methoxynaphthalene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00697535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91903-16-1 | |

| Record name | Methyl 5-methoxynaphthalene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00697535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Methyl 5 Methoxy 1 Naphthoate

Direct Synthetic Routes to Methyl 5-methoxy-1-naphthoate

The creation of this compound can be achieved through several direct synthetic pathways. These methods include the esterification of a pre-existing naphthoic acid and building the core structure from simpler molecules.

Esterification Approaches for 5-Methoxy-1-naphthoic Acid Precursors

A primary and straightforward method for synthesizing this compound is through the esterification of 5-methoxy-1-naphthoic acid. This classic chemical reaction involves treating the carboxylic acid with methanol (B129727) in the presence of an acid catalyst. ontosight.ai Other common methods for esterification that can be applied include using reagents like dimethyl sulfate (B86663) in the presence of a base such as potassium carbonate.

| Reagent System | Description |

| Methanol/Acid Catalyst | A common and direct method for converting the carboxylic acid to its methyl ester. ontosight.ai |

| Dimethyl sulfate/K2CO3 | An alternative method for methylation of the carboxylic acid. |

Strategies for the Construction of the 5-Methoxy-1-naphthoate Scaffold

Constructing the fundamental 5-methoxy-1-naphthoate structure can be approached from various starting points. One common strategy involves the synthesis of a substituted naphthalene (B1677914) ring followed by the introduction and modification of functional groups. For instance, a synthetic sequence could start with a simpler naphthalene derivative, followed by methoxylation and then carboxylation and esterification. Another approach is the direct carboxylation of a methoxy-naphthalene precursor. google.com The biosynthesis of related complex natural products like Neocarzinostatin (B611948) involves the enzymatic construction of a similar naphthoic acid moiety using a type I polyketide synthase (PKS) system. wikipedia.org

Functionalization and Derivatization Strategies Involving this compound

Once synthesized, the this compound molecule can be further modified to create a variety of derivatives. These modifications primarily target the aromatic naphthalene core through electrophilic substitution reactions.

Electrophilic Aromatic Substitution Reactions on the Naphthalene Core

The naphthalene ring of this compound is susceptible to attack by electrophiles, allowing for the introduction of new functional groups. The positions at which these new groups attach are influenced by the existing methoxy (B1213986) and ester groups.

Regioselective Halogenation: Bromination at Specific Positions (e.g., C-8)

The halogenation of naphthalene systems is a well-studied reaction. In the case of related methoxy-naphthalene compounds, bromination can be directed to specific positions. For example, the bromination of methyl 6-methoxy-1-naphthoate has been shown to yield methyl 5-bromo-6-methoxy-1-naphthoate. prepchem.comgoogle.com This suggests that similar regioselective bromination could be achieved on this compound, likely at the C-8 position due to the directing effects of the existing substituents. Theoretical analyses and experimental results on similar systems indicate that electrophilic aromatic bromination is highly selective, favoring the position para to a strong activating group like methoxy. mdpi.com

Directing Effects of the Methoxy Group in Electrophilic Aromatic Substitution Processes

In electrophilic aromatic substitution, the methoxy group (–OCH3) is a powerful activating group and an ortho-, para-director. organicchemistrytutor.comyoutube.comwikipedia.org This is because the oxygen atom can donate electron density into the aromatic ring through resonance, stabilizing the carbocation intermediate formed during the substitution at the ortho and para positions. organicchemistrytutor.comyoutube.com This effect increases the nucleophilicity of the ring, making it more reactive towards electrophiles. organicchemistrytutor.comwikipedia.org

Specifically for the 1,5-disubstituted naphthalene system of this compound, the methoxy group at C-5 strongly activates the ring. The directing effect of the methoxy group would favor electrophilic attack at the C-4 (ortho) and C-8 (para) positions. However, the ester group at C-1 is a deactivating group and a meta-director. The interplay of these two groups, along with steric considerations, will determine the final regiochemical outcome of the substitution. In many cases, the activating effect of the methoxy group will dominate, directing incoming electrophiles primarily to the C-8 position. organicchemistrytutor.comlibretexts.org Studies on the amination of 1-methoxynaphthalene (B125815) have shown that substitution can occur at the 4-position. acs.org Research on the amination of other naphthalene derivatives, such as 1- and 2-naphthoic acids, indicates a preference for the 5-position. acs.orgacs.org

The chemical compound this compound is a notable derivative of naphthalene, a class of aromatic hydrocarbons with a bicyclic structure. This article delves into the synthetic methodologies and key chemical transformations associated with this specific ester, focusing on reaction kinetics, substituent effects, cross-coupling reactions for carbon-carbon bond formation, and transformations of its ester functional group.

1 Reaction Kinetics and Substituent Activation Effects

3 Reaction Kinetics and Substituent Activation Effects

The reactivity of the naphthalene ring in this compound is significantly influenced by its substituents: the methoxy (-OCH3) group at the 5-position and the methyl ester (-COOCH3) group at the 1-position. The methoxy group is a potent activating group in electrophilic aromatic substitution reactions. masterorganicchemistry.comvaia.com This is due to its ability to donate electron density to the aromatic ring through resonance, where the lone pairs on the oxygen atom can be delocalized into the π-system of the naphthalene rings. masterorganicchemistry.comvaia.com This increased electron density makes the ring more susceptible to attack by electrophiles.

2 Carbon-Carbon Bond Formation via Cross-Coupling Reactions of this compound Derivatives

Cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The Suzuki-Miyaura coupling, in particular, is a widely used method for constructing aryl-aryl bonds. libretexts.org To utilize this compound in such reactions, it must first be converted into a suitable derivative, typically a halide or triflate.

1 Suzuki-Miyaura Coupling for Aryl-Aryl Bond Construction

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium complex. libretexts.org For a derivative of this compound, such as Methyl 5-bromo-1-naphthoate, a Suzuki-Miyaura coupling with an arylboronic acid would lead to the formation of a new aryl-aryl bond at the 5-position.

The general catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron reagent, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org The reaction is typically carried out in the presence of a base, which is crucial for the transmetalation step.

An example of a relevant precursor synthesis is the bromination of a related compound, methyl 6-methoxy-1-naphthoate, to yield methyl 5-bromo-6-methoxy-1-naphthoate. This highlights a feasible route to obtaining the necessary halo-derivative for subsequent Suzuki-Miyaura coupling.

2 Optimization of Catalytic Systems and Ligand Screening for Coupling Efficiency

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the catalytic system, which includes the palladium source and the supporting ligands. A wide array of phosphine-based ligands and N-heterocyclic carbenes (NHCs) have been developed to enhance the reactivity and scope of this reaction. researchgate.netsigmaaldrich.cn The choice of ligand can significantly impact the rate of oxidative addition and reductive elimination, as well as the stability of the catalyst. nih.gov

For the coupling of aryl esters, which are generally less reactive than aryl halides, more active catalytic systems are often required. Ligand screening is a critical step in optimizing the reaction conditions. For instance, bulky and electron-rich phosphine (B1218219) ligands are often effective for the coupling of challenging substrates. researchgate.net High-throughput screening methods have been employed to rapidly evaluate a large number of ligands and reaction conditions to identify the optimal system for a specific transformation. nih.gov Furthermore, ligand-free palladium catalyst systems have also been developed for Suzuki-Miyaura couplings under environmentally benign conditions. rsc.orgcetjournal.it

Below is a table summarizing various palladium catalysts and ligands commonly used in Suzuki-Miyaura cross-coupling reactions, which could be applicable to derivatives of this compound.

| Catalyst/Precatalyst | Ligand | Base | Solvent | Typical Substrates |

| Pd(OAc)2 | P(t-Bu)3 | K3PO4 | Toluene | Aryl bromides |

| Pd2(dba)3 | SPhos | K3PO4 | Toluene/H2O | Aryl chlorides |

| [Pd(IPr)Cl2]2 | IPr (NHC) | K3PO4 | Dioxane | Aryl esters |

| Pd/C | None | Na2CO3 | Water/Ethanol | Aryl iodides/bromides |

This table represents a general overview and specific conditions would need to be optimized for the particular reaction of a this compound derivative.

3 Chemical Transformations of the Ester Moiety

The methyl ester group of this compound can undergo various chemical transformations, providing access to other important functional groups.

1 Hydrolytic Cleavage to the Corresponding Naphthoic Acid

The hydrolysis of the methyl ester to the corresponding carboxylic acid, 5-methoxy-1-naphthoic acid, is a fundamental transformation. This reaction can be achieved under either acidic or basic conditions. chemguide.co.uk

Alkaline hydrolysis, or saponification, is often preferred as it is an irreversible process, leading to higher yields. chemguide.co.uk The reaction is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. chemspider.comamelica.org The resulting product is the sodium or potassium salt of the carboxylic acid, which can then be acidified to yield the free carboxylic acid.

Acid-catalyzed hydrolysis, on the other hand, is a reversible reaction. chemguide.co.uk To drive the equilibrium towards the products, an excess of water is typically used. The reaction is usually performed by refluxing the ester with a dilute mineral acid, such as hydrochloric acid or sulfuric acid.

The general conditions for the hydrolysis of methyl esters are summarized in the table below.

| Reagents | Conditions | Product |

| NaOH or KOH in H2O/MeOH | Reflux | Sodium or Potassium 5-methoxy-1-naphthoate |

| HCl or H2SO4 in H2O | Reflux | 5-Methoxy-1-naphthoic acid |

2 Reductive Transformations of the Ester Group (Analogous to Naphthoate Esters)

The ester group of this compound can be reduced to an alcohol, providing access to (5-methoxy-1-naphthalenyl)methanol. A common and effective reducing agent for this transformation is lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran.

Alternatively, catalytic hydrogenation can be employed for the reduction of esters, although this often requires more forcing conditions, such as high pressure and temperature, compared to the reduction of other functional groups like ketones or aldehydes. Various heterogeneous catalysts, such as copper chromite or ruthenium-based catalysts, have been used for the hydrogenation of esters. More recently, manganese-based catalysts have also been shown to be effective for the reduction of esters under milder conditions. rsc.org

Oxidative Transformations of the Naphthalene Ring System (Analogous to Naphthoate Derivatives)

The naphthalene ring system, a core component of this compound, is susceptible to oxidative transformations, although its electron-rich nature makes it more prone to oxidation than benzene. The presence of activating and deactivating substituents on the ring significantly influences the regioselectivity and feasibility of these reactions. In analogous naphthoate derivatives, oxidative reactions such as halogenation have been documented, providing insight into the potential reactivity of this compound.

A relevant example is the synthesis of methyl 5-bromo-6-methoxy-1-naphthoate from methyl 6-methoxy-1-naphthoate. prepchem.com This transformation represents an oxidative bromination of the naphthalene core. In this process, methyl 6-methoxy-1-naphthoate is dissolved in methanol, and bromine is added dropwise in the presence of hydrogen peroxide. prepchem.com The hydrogen peroxide likely facilitates the oxidation process, leading to the incorporation of the bromine atom onto the aromatic ring.

The regiochemical outcome of this reaction is dictated by the electronic effects of the substituents. The methoxy group (-OCH3) is a strong electron-donating group, acting as an ortho- and para-director for electrophilic aromatic substitution. libretexts.orglibretexts.org Conversely, the methyl ester group (-COOCH3) is an electron-withdrawing and deactivating group that directs incoming electrophiles to the meta position. libretexts.orgmasterorganicchemistry.com In the case of methyl 6-methoxy-1-naphthoate, the powerful activating and directing effect of the methoxy group at the C-6 position overcomes the deactivating effect of the ester at C-1. The methoxy group directs the incoming electrophile (bromine) to its ortho position, C-5, resulting in the formation of methyl 5-bromo-6-methoxy-1-naphthoate. prepchem.com

Based on this analogous reaction, an oxidative transformation for this compound can be predicted. The C-5 methoxy group would strongly direct an incoming electrophile to its ortho positions (C-4 and C-6) and its para position (C-8). The deactivating ester group at C-1 would disfavor substitution on its ring. Therefore, oxidative halogenation would likely yield a mixture of products with substitution at the C-4, C-6, and C-8 positions.

Table 1: Analogous Oxidative Bromination of a Naphthoate Derivative

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Methyl 6-methoxy-1-naphthoate | Bromine, Hydrogen Peroxide, Methanol | Methyl 5-bromo-6-methoxy-1-naphthoate | Not specified, but 128.0 g obtained from 108 g starting material | prepchem.com |

Nucleophilic Substitution Reactions and Their Directing Group Influences (Analogous to Naphthoate Derivatives)

Nucleophilic aromatic substitution (SNAr) on a naphthalene ring is generally less favorable than electrophilic substitution, as the electron-rich π-system repels nucleophiles. Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring and a good leaving group. ntu.edu.sg

In this compound, the methoxy group is a poor leaving group. However, specialized methods have been developed for the nucleophilic amination of methoxy arenes. One such protocol utilizes a sodium hydride-iodide composite to facilitate an intramolecular substitution of a methoxy group by a tethered amine. ntu.edu.sg This suggests that under specific, potent conditions, the methoxy group in this compound could potentially be displaced by a strong nucleophile. Mechanistic studies of these reactions point towards an unusual concerted nucleophilic aromatic substitution pathway. ntu.edu.sg

The directing influences of the substituents are critical for SNAr. An electron-withdrawing group is necessary to stabilize the negative charge that develops in the intermediate (a Meisenheimer-like complex).

Methyl Ester Group (-COOCH3): This group at C-1 is electron-withdrawing and would activate the ring it is attached to (the C1-C4 ring) for nucleophilic attack. It would stabilize the intermediate, particularly if the attack occurs at the ortho (C-2) or para (C-4) positions.

Methoxy Group (-OCH3): This group at C-5 is electron-donating and would deactivate its ring (the C5-C8 ring) towards nucleophilic attack.

Therefore, any potential SNAr reaction would be expected to occur on the ring containing the ester group.

The reactivity can be contrasted with activated systems like 2-methoxy-1,4-naphthoquinone. In this molecule, the two carbonyl groups strongly withdraw electron density, making the ring highly susceptible to nucleophilic attack and substitution of the methoxy group, even by moderately strong nucleophiles like amines. scielo.br this compound lacks this high level of activation, making such substitutions significantly more challenging.

Table 2: Directing Group Influences for Nucleophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Influence on Nucleophilic Substitution | Predicted Site of Attack |

|---|---|---|---|---|

| -COOCH3 | C-1 | Electron-withdrawing, Deactivating (-M, -I) | Activating, stabilizes negative intermediate | C-2, C-4 |

| -OCH3 | C-5 | Electron-donating, Activating (+M, -I) | Deactivating, destabilizes negative intermediate | Unlikely on this ring |

Compound Reference Table

Mechanistic and Theoretical Investigations into Methyl 5 Methoxy 1 Naphthoate Reactivity

Elucidation of Reaction Mechanisms in Solution-Phase Organic Transformations

The reactivity of the naphthalene (B1677914) core is influenced by its substituent groups. In the case of methoxy-substituted naphthalenes, such as Methyl 5-methoxy-1-naphthoate, the methoxy (B1213986) group can be readily replaced in nucleophilic aromatic substitution reactions. For instance, 1-methoxy-2-(diphenylphosphinyl)-naphthalene undergoes facile substitution with Grignard reagents, alkoxides, and amides. elsevierpure.com This suggests that the methoxy group in similar naphthalene systems can act as a leaving group in the presence of strong nucleophiles.

Furthermore, the synthesis of related compounds provides insight into the reactivity of the naphthalene ring. For example, the bromination of methyl 6-methoxy-1-naphthoate to yield methyl 5-bromo-6-methoxy-1-naphthoate proceeds in the presence of hydrogen peroxide and bromine, indicating an electrophilic aromatic substitution mechanism. prepchem.com In another study, the C-H amination of 1-methoxynaphthalene (B125815) using triazenes showed a preference for the 2-position, highlighting a regioselectivity that is complementary to electrophilic bromination, which favors the 4-position due to the electron-donating nature of the methoxy group. acs.orgacs.org This demonstrates that the reaction pathway and regioselectivity are highly dependent on the nature of the reactants and reaction conditions.

The biosynthesis of the antitumor antibiotic azinomycin B involves the formation and incorporation of a 3-methoxy-5-methylnaphthoic acid moiety. ebi.ac.uk This process involves the regiospecific hydroxylation at the C3 position of 5-methyl-naphthoic acid, followed by O-methylation to introduce the methoxy group. ebi.ac.uk This enzymatic transformation highlights a sophisticated mechanism for the selective functionalization of the naphthalene ring system in a biological context.

Photochemical Behavior and Excited-State Processes of Naphthoate Chromophores

Role in Excited-State Intramolecular Proton Transfer (ESIPT) Pathways in Related Naphthol Systems

Excited-state intramolecular proton transfer (ESIPT) is a significant photochemical process observed in many aromatic compounds containing both a proton-donating and a proton-accepting group. Upon photoexcitation, the acidity and basicity of these groups can change dramatically, leading to an ultrafast transfer of a proton within the molecule. escholarship.org While direct studies on this compound are limited, extensive research on related naphthol systems provides a framework for understanding the potential photochemical behavior of naphthoate chromophores.

In naphthol derivatives, the hydroxyl group becomes a much stronger acid in the excited state, facilitating proton transfer to a nearby acceptor, which can be a solvent molecule or another functional group within the same molecule. escholarship.org The efficiency and pathway of ESIPT are highly dependent on the molecular structure and the surrounding environment. For example, in aminonaphthols, which have both hydroxyl and amino groups, the direction of proton transfer can be influenced by the substitution pattern and the solvent. rsc.org Studies on 2-(2-aminophenyl)naphthalene (B3181287) have shown that ESIPT can even occur from an amino group to a carbon atom of the naphthalene ring, a previously unexpected pathway. acs.orgacs.org This process is facilitated by a redistribution of charge in the excited state. acs.org

The ESIPT in naphthol/solvent clusters has been extensively studied, revealing that the mechanism can be either adiabatic, proceeding on a single electronic surface, or non-adiabatic, involving the mixing of electronic states induced by the solvent. researchgate.net These findings in related naphthol systems suggest that the ester group in a naphthoate, while not a traditional proton donor like a hydroxyl group, could influence the excited-state dynamics and potentially participate in or modulate proton transfer processes in more complex systems.

Analysis of Photogenerated Intermediates and Reaction Pathways

The photochemistry of naphthalene derivatives often involves the formation of various reactive intermediates. unipv.it Irradiation of these compounds can lead to radicals, biradicals, radical ions, carbocations, carbanions, and carbenes, depending on the specific molecule and reaction conditions. unipv.it

In the context of naphthol-naphthalimide conjugates, irradiation can lead to the formation of quinone methides (QMs) as intermediates through a photodehydration process. mdpi.com Although this reaction can be inefficient due to competing energy transfer processes, the generation of QMs indicates a viable photochemical reaction pathway. mdpi.com The irradiation of these systems can also produce other reactive species, such as free radicals and singlet oxygen, which can induce further chemical reactions. mdpi.com

Photo-additions of naphthalene derivatives with other molecules, such as substituted ethylenes, have also been studied. cdnsciencepub.com These reactions can be influenced by the donor-acceptor properties of the reactants, suggesting the importance of charge-transfer processes in the formation of photoproducts. cdnsciencepub.com The complexity of the product mixture in these reactions points to the existence of multiple competing reaction pathways and intermediates. cdnsciencepub.com

Electronic Structure and Substituent Effects on Aromatic Reactivity

Comparative Analysis of Electron-Donating Properties and Directing Effects of Methoxy vs. Other Substituents

The reactivity and regioselectivity of electrophilic substitution on the naphthalene ring are significantly influenced by the electronic properties of its substituents. The methoxy group (-OCH₃) is a strong electron-donating group through resonance, while being weakly electron-withdrawing through induction. In electrophilic aromatic substitution reactions, the activating, ortho-, para-directing nature of the methoxy group is well-established.

In the naphthalene system, the position of substitution is directed by the ability of the intermediate (the Wheland intermediate or arenium ion) to be stabilized by resonance. Electrophilic attack on naphthalene preferentially occurs at the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7) under kinetic control. This is because the intermediate for α-substitution is more stable, with more resonance structures that preserve one of the aromatic rings.

When a substituent is present, it further influences the position of the incoming electrophile. An electron-donating group like methoxy will activate the ring it is on, directing incoming electrophiles to the ortho and para positions. For example, in 1-methoxynaphthalene, the methoxy group strongly activates the 4-position (para) and to a lesser extent the 2-position (ortho). acs.orgacs.org In contrast, electron-withdrawing groups, such as a nitro group (-NO₂), deactivate the ring and direct incoming electrophiles to meta positions relative to themselves, and on the other ring in naphthalene. acs.org

A comparative analysis of substituent effects on the rates of detritiation in 1- and 2-tritionaphthalenes has shown that the theoretical charge distribution in the Wheland intermediate is a good predictor of substituent influences from various positions. rsc.org This highlights the importance of considering the electronic effects of substituents in predicting the reactivity of substituted naphthalenes.

| Substituent | Electronic Effect | Directing Effect on Naphthalene Ring |

| -OCH₃ (Methoxy) | Strongly electron-donating (resonance), weakly electron-withdrawing (induction) | Activating, ortho, para-directing |

| -NO₂ (Nitro) | Strongly electron-withdrawing (resonance and induction) | Deactivating, meta-directing |

| -Br (Bromo) | Weakly electron-withdrawing (induction), weakly electron-donating (resonance) | Deactivating, ortho, para-directing |

| -CH₃ (Methyl) | Weakly electron-donating (induction and hyperconjugation) | Activating, ortho, para-directing |

Orbital Interactions and Resonance Stabilization in the Naphthalene System

Naphthalene is an aromatic compound with a bicyclic fused ring system containing ten π-electrons, which satisfies Hückel's rule (4n+2, where n=2). libretexts.orglibretexts.orgkhanacademy.org The aromaticity of naphthalene results in a significant resonance stabilization energy, although it is slightly less per ring than that of benzene. msu.edu The structure of naphthalene can be represented by three main resonance contributors. libretexts.orgmsu.edu An analysis of these resonance structures reveals that the C1-C2 bond has more double-bond character than the C2-C3 bond, leading to variations in bond lengths throughout the molecule. msu.edu

The presence of substituents on the naphthalene ring perturbs its electronic structure. Electron-donating substituents, like a methoxy group, raise the energy of the frontier molecular orbitals (HOMO and LUMO), while electron-withdrawing groups lower their energy. aps.org This change in orbital energies affects the interaction of the molecule with other species. For instance, the interaction of naphthalene with a metal surface is weaker compared to its isomer azulene, which is attributed to differences in their frontier orbital energies and topology. aps.org The frontier orbitals of naphthalene are less broadened upon adsorption on a surface, and the LUMO remains well above the Fermi level, indicating a weaker chemical bond. aps.org

The resonance stabilization of the naphthalene system is a key factor in its reactivity. The ability to delocalize charge in reaction intermediates determines the preferred sites of attack for both electrophiles and nucleophiles.

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous determination of the molecular structure of methyl 5-methoxy-1-naphthoate. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen atom environments within the molecule.

One-Dimensional NMR (¹H NMR, ¹³C NMR) for Proton and Carbon Environments

One-dimensional NMR techniques, specifically ¹H NMR and ¹³C NMR, are fundamental for identifying the different proton and carbon environments in this compound.

The ¹H NMR spectrum provides information on the chemical shift, integration, and multiplicity of the hydrogen atoms. For instance, the protons of the methoxy (B1213986) group and the methyl ester group would appear as distinct singlets, while the aromatic protons on the naphthalene (B1677914) ring would exhibit more complex splitting patterns (doublets, triplets, or multiplets) due to spin-spin coupling with neighboring protons. chemicalbook.com

The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts of each unique carbon atom. chemicalbook.com The carbonyl carbon of the ester group, the carbon atoms of the naphthalene ring, and the carbons of the methoxy and methyl ester groups all resonate at characteristic frequencies, allowing for their definitive assignment. np-mrd.orgnp-mrd.org

Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shift Data for this compound ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Methoxy Protons (-OCH₃) | 3.9 - 4.1 | Singlet |

| Ester Methyl Protons (-COOCH₃) | 3.8 - 4.0 | Singlet |

¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl Carbon (C=O) | 165 - 175 |

| Aromatic Carbons | 105 - 140 |

| Methoxy Carbon (-OCH₃) | 55 - 60 |

| Ester Methyl Carbon (-COOCH₃) | 50 - 55 |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC) for Elucidating Through-Bond Connectivity

To further confirm the structural assignment, two-dimensional (2D) NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed.

COSY experiments reveal correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This is invaluable for tracing the connectivity of the protons within the naphthalene ring system.

HSQC spectra show correlations between protons and the carbon atoms to which they are directly attached. This technique is instrumental in definitively assigning the chemical shifts of the protonated carbons in the ¹³C NMR spectrum.

Application of Computational Predictions (e.g., DFT-based Chemical Shift Calculations) for Spectral Assignment Validation

Computational methods, particularly Density Functional Theory (DFT), are increasingly used to predict NMR chemical shifts. nih.govepstem.net By calculating the magnetic shielding tensors for each nucleus in a computationally optimized molecular structure, a theoretical NMR spectrum can be generated. researchgate.net Comparing these predicted spectra with the experimental data provides a powerful tool for validating the assignment of complex spectra and resolving any ambiguities. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of this compound. csic.es Unlike low-resolution mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within a few parts per million). This precision allows for the unambiguous determination of the elemental formula of the molecule, as very few combinations of atoms will have the exact same mass. nih.gov For this compound (C₁₃H₁₂O₃), HRMS would confirm the molecular weight of approximately 216.0786 g/mol .

Vibrational Spectroscopy: Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. docbrown.infonist.gov The IR spectrum shows absorption bands at specific wavenumbers corresponding to the vibrational frequencies of different chemical bonds.

Table 2: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| C=O (Ester) | Stretch | 1710 - 1730 |

| C-O (Ester and Ether) | Stretch | 1000 - 1300 |

| C=C (Aromatic) | Stretch | 1450 - 1600 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Aliphatic -CH₃) | Stretch | 2850 - 3000 |

Note: These are typical ranges and the exact peak positions can be influenced by the molecular environment.

The presence of a strong absorption band in the region of 1710-1730 cm⁻¹ is indicative of the ester carbonyl group. chemicalbook.com Absorptions corresponding to C-O stretching, aromatic C=C bonds, and both aromatic and aliphatic C-H bonds would also be expected, providing a characteristic fingerprint for the molecule. chemicalbook.com

Electronic Absorption and Emission Spectroscopy for Optical Properties Characterization

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to characterize the optical properties of this compound, which are dictated by its electronic structure. researchgate.net

The UV-Vis spectrum reveals the wavelengths of light that the molecule absorbs. Naphthalene derivatives typically exhibit strong absorptions in the ultraviolet region due to π-π* electronic transitions within the aromatic system. nist.govnist.gov The position and intensity of these absorption bands are influenced by the substituents on the naphthalene ring.

Fluorescence spectroscopy provides information about the molecule's ability to emit light after being electronically excited. The emission spectrum is typically red-shifted relative to the absorption spectrum. The quantum yield and lifetime of the fluorescence are important parameters that describe the efficiency and dynamics of the emission process.

UV-Visible Spectroscopy for Chromophore Analysis

UV-Visible spectroscopy is a valuable tool for analyzing the chromophoric system of this compound. The naphthalene core, substituted with a methoxy and a methyl ester group, constitutes an extended π-electron system that absorbs ultraviolet and visible light. The absorption maxima (λmax) and the corresponding molar absorptivity values provide insights into the electronic transitions within the molecule. The position and intensity of these absorption bands are influenced by the electronic effects of the substituents. The electron-donating methoxy group and the electron-withdrawing methyl ester group on the naphthalene ring system affect the energy of the π → π* transitions, which can be correlated with theoretical calculations to understand the electronic structure of the molecule. researchgate.net

Fluorescence Spectroscopy for Luminescence Properties

Fluorescence spectroscopy is employed to investigate the luminescent characteristics of this compound. Upon excitation at an appropriate wavelength, the molecule can emit light as it returns from an excited electronic state to the ground state. The resulting fluorescence spectrum, characterized by its emission maxima and quantum yield, provides information about the molecule's photophysical properties. The presence of the methoxy and ester functional groups on the rigid naphthalene scaffold can influence the fluorescence behavior, including the Stokes shift and the lifetime of the excited state.

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatographic methods are fundamental for the purification and purity assessment of this compound. These techniques separate the components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for validating the purity of this compound and for its quantitative determination. researchgate.netresearchgate.netepa.gov A validated HPLC method, often employing a reversed-phase column (such as C18) and a suitable mobile phase, can effectively separate the target compound from impurities. researchgate.netepa.gov The method is validated according to established guidelines to ensure its linearity, accuracy, precision, and robustness. researchgate.netjapsonline.comnih.gov

The retention time of the compound under specific chromatographic conditions serves as a qualitative identifier. Quantitative analysis is typically performed using an external standard method, where the peak area of the analyte is proportional to its concentration. researchgate.netepa.gov Parameters such as the limit of detection (LOD) and limit of quantification (LOQ) are determined to establish the sensitivity of the method. researchgate.net

Table 1: HPLC Method Parameters for Analysis

| Parameter | Value |

| Column | Reversed-phase C18 |

| Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Water mixtures researchgate.netepa.gov |

| Detection | UV-Vis Detector researchgate.netepa.gov |

| Flow Rate | Typically 0.4-1.0 mL/min researchgate.netnih.gov |

| Injection Volume | 10-20 µL |

This table presents typical parameters for HPLC analysis; specific conditions may vary based on the exact method development.

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique used for monitoring the progress of chemical reactions that synthesize this compound and for qualitative analysis of its purity. researchgate.net A small amount of the reaction mixture is spotted onto a TLC plate coated with a stationary phase (commonly silica (B1680970) gel). The plate is then developed in a suitable mobile phase (eluent). The separation of components is visualized, often under UV light, and the retention factor (Rf) value of the compound can be calculated. By comparing the Rf value of the product spot with that of the starting materials, the progress of the reaction can be effectively monitored. TLC is also used to get a quick indication of the number of components in a sample and to aid in the selection of appropriate solvent systems for column chromatography purification.

Gas Chromatography (GC) is a suitable technique for assessing the purity of this compound, particularly if it is sufficiently volatile and thermally stable. researchgate.net The sample is vaporized and injected into the GC system, where it is carried by an inert gas (the mobile phase) through a column (the stationary phase). unl.edu The separation is based on the differential partitioning of the components between the gas and stationary phases. nih.gov

When coupled with a mass spectrometer (GC-MS), this technique provides not only retention time data for purity assessment but also mass spectra for the identification of the compound and any volatile impurities. researchgate.netunl.edu The choice of the GC column, whether polar or non-polar, can be optimized to achieve the best separation of the components in the sample. nih.gov

Role of Methyl 5 Methoxy 1 Naphthoate As a Synthetic Intermediate in Complex Molecule Synthesis

Precursor to Structurally Diverse and Functionalized Naphthoate Derivatives

The foundational structure of Methyl 5-methoxy-1-naphthoate is amenable to various chemical transformations, enabling the introduction of new functional groups and the creation of a library of structurally diverse naphthoate derivatives. These modifications are key to altering the physical, chemical, and biological properties of the resulting molecules.

One common strategy involves electrophilic aromatic substitution, such as bromination. The methoxy (B1213986) group on the naphthalene (B1677914) ring directs incoming electrophiles, allowing for regioselective halogenation. For instance, bromination of highly functionalized β-naphthyl ethers using N-bromosuccinimide (NBS) has been shown to proceed through kinetically stable bromobenzocyclohexadienone intermediates, which can then be converted to the desired bromonaphthoates. cdnsciencepub.com This introduces a bromine atom that can serve as a handle for subsequent cross-coupling reactions to introduce further complexity.

Another powerful method for creating functionalized naphthoates is through multi-component reactions. A one-pot synthetic pathway has been developed for the synthesis of novel naphthoate-based scaffolds by reacting acenaphthoquinone with various 1,3-diketones in the presence of different primary alcohols. researchgate.net This approach efficiently generates complex molecules bearing quinoline, pyranone, and cyclohexenone moieties fused to the naphthoate framework in a single step. researchgate.net

Furthermore, modern photocatalytic methods can be employed to functionalize the naphthalene core. For example, visible-light-driven hydroboration of naphthalene derivatives using N-heterocyclic carbene-boranes (NHC-BH3) can introduce boryl groups onto the ring system. acs.orgacs.org These organoborane derivatives are exceptionally useful intermediates for a wide range of transformations, including Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.

| Functionalization Strategy | Reagents/Conditions | Resulting Derivative Type | Potential Subsequent Reactions |

| Electrophilic Bromination | N-Bromosuccinimide (NBS) | Bromonaphthoates | Palladium-catalyzed cross-coupling (e.g., Suzuki, Heck) |

| Multi-component Reaction | Acenaphthoquinone, 1,3-diketones, alcohols | Naphthoates with fused heterocycles (quinoline, pyranone) | Further functionalization of the heterocyclic rings |

| Photocatalytic Hydroboration | NHC-BH3, photocatalyst (e.g., Carbon Dots), visible light | Borylated naphthoates | Suzuki-Miyaura cross-coupling, oxidation to phenols |

Building Block for Polycyclic Aromatic Scaffolds and Related Chemical Structures

The rigid naphthalene skeleton of this compound makes it an ideal building block for the construction of larger polycyclic aromatic scaffolds. These extended π-systems are of interest for materials science and as core structures in complex natural products.

The Diels-Alder reaction is a key strategy for building polycyclic systems. By reacting an appropriately substituted diene with a dienophile, a new six-membered ring can be fused onto the existing naphthalene structure. This approach was instrumental in the synthesis of precursors to the naphthoquinone nucleus of the antibiotic damavaricin D, where a Diels-Alder reaction between an oxygenated diene and a substituted benzoquinone was used to establish the core naphthalenic unit of a highly functionalized intermediate. cdnsciencepub.com

The naphthoate structure also serves as a foundation for synthesizing N-heteroacenes. researchgate.net Methodologies such as aza-Diels-Alder reactions can be employed to introduce nitrogen atoms into the polycyclic framework, leading to the formation of benzoquinoline and polybenzoquinoline structures. researchgate.net These nitrogen-containing polycyclic aromatic compounds are important structural motifs in many biologically active molecules. The synthesis of these complex scaffolds often involves a sequence of reactions, starting with the functionalization of the initial naphthoate, followed by cyclization and aromatization steps to build the final polycyclic system.

| Synthetic Approach | Key Reaction Type | Resulting Scaffold | Example Application/Target Class |

| Annulation via Cycloaddition | Diels-Alder Reaction | Fused Benzocyclohexadienones | Precursors to Damavaricin D |

| Heteroannulation | Aza-Diels-Alder Reaction | Benzoquinolines, Polybenzoquinolines | N-Heteroacenes |

| Multi-component Cyclization | Sequential Addition/Oxidation | Naphthoates with fused quinoline/pyranone moieties | Complex Heterocyclic Systems |

Strategies for the Development of Medicinal Chemistry Scaffolds (focus on synthesis, not clinical application)

In medicinal chemistry, the naphthalene core is recognized as a privileged scaffold—a molecular framework that is capable of binding to multiple biological targets. This compound provides a starting point for the synthesis of novel scaffolds that can be explored for potential therapeutic applications. The focus of synthetic strategies in this context is to create a diverse range of molecules for biological screening.

Synthetic strategies often begin with the functionalization of the naphthoate ring at various positions, as described in section 6.1. By introducing reactive handles like bromine atoms or boronic esters, chemists can use high-throughput parallel synthesis techniques to generate large libraries of related compounds. For example, a brominated naphthoate intermediate can be reacted with a wide array of boronic acids via Suzuki coupling to attach different aryl or heteroaryl groups.

Emerging Research Areas and Future Directions

Development of Novel and Sustainable Synthetic Methodologies

Current research in organic synthesis places a strong emphasis on the development of environmentally benign and economically viable methods. While specific sustainable synthesis routes for Methyl 5-methoxy-1-naphthoate are not detailed in available literature, future research is expected to focus on several key areas:

Catalytic C-H Functionalization: Direct functionalization of C-H bonds is a powerful strategy that avoids the need for pre-functionalized starting materials, reducing step counts and waste. Future studies could explore the direct methoxylation or carboxylation of naphthalene (B1677914) precursors to synthesize this compound in a more atom-economical manner.

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processes, including improved safety, scalability, and reaction control. The development of a flow-based synthesis for this compound could lead to a more efficient and reproducible manufacturing process.

Biocatalysis: The use of enzymes in organic synthesis is a rapidly growing field, offering high selectivity and mild reaction conditions. Researchers may explore the use of engineered enzymes for the regioselective synthesis of the target molecule or its precursors, such as the enzymatic hydroxylation and subsequent O-methylation of a suitable naphthoic acid derivative. rsc.orgebi.ac.uk

Advanced Spectroscopic Characterization Techniques for In Situ Studies

Understanding reaction mechanisms and kinetics is crucial for optimizing synthetic processes. Advanced spectroscopic techniques that allow for real-time, in situ monitoring of chemical reactions are becoming increasingly important. For this compound, future research could benefit from:

In Situ NMR and IR Spectroscopy: These techniques can provide valuable information about the formation of intermediates and byproducts as a reaction progresses. This data is instrumental in elucidating reaction pathways and identifying potential bottlenecks.

Raman Spectroscopy: This technique is particularly useful for monitoring reactions in heterogeneous systems and can provide complementary information to IR spectroscopy.

Mass Spectrometry-Based Techniques: Real-time monitoring of reaction mixtures using techniques like ReactIR-MS could provide detailed kinetic profiles and help in the rapid optimization of reaction conditions.

Refined Computational Modeling for Enhanced Predictive Chemistry

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes. For this compound, refined computational modeling could be applied to:

Predict Spectroscopic Data: Quantum chemical calculations can be used to predict NMR and IR spectra, which can aid in the structural confirmation of the synthesized compound.

Elucidate Reaction Mechanisms: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, calculate activation energies, and predict the regioselectivity of reactions involving this compound.

Virtual Screening for New Applications: Computational docking studies could be employed to predict the binding affinity of this compound with various biological targets, potentially identifying new therapeutic applications.

While general computational models for predicting chemical properties exist, specific and detailed computational studies on this compound are not found in the surveyed literature.

Exploration of New Chemical Transformations and Applications of this compound

The discovery of novel chemical reactions and applications for existing molecules is a cornerstone of chemical research. Given the functional groups present in this compound (an ester and a methoxy-substituted naphthalene ring), several avenues for future exploration exist:

Cross-Coupling Reactions: The naphthalene core could be further functionalized using modern cross-coupling methodologies to introduce new substituents and generate a library of derivatives with potentially interesting properties.

Derivatization of the Ester Group: The methyl ester can be converted into a wide range of other functional groups, such as amides, carboxylic acids, or alcohols, providing access to a diverse set of new compounds.

Late-Stage Functionalization: Research into the selective C-H functionalization of the naphthalene ring of this compound itself could lead to the efficient synthesis of complex derivatives. Recent advances in C-H amination of naphthalenes demonstrate the potential for regioselective transformations that are complementary to classical methods. acs.orgacs.orgacs.org

Biological Screening: The compound and its derivatives could be screened for various biological activities, building upon the known biological importance of other substituted naphthoate and naphthalene structures. nih.gov

Detailed research on new chemical transformations and specific applications for this compound is an area ripe for future investigation.

Q & A

Q. What integrative approaches combine transcriptomic and metabolomic data to elucidate toxicity mechanisms?

- Methodological Answer : Multi-omics workflows include:

- RNA-Seq : Identifies differentially expressed genes (e.g., Nrf2 pathway activation).

- Metabolomics : GC-TOF/MS or NMR detects altered metabolites (e.g., glutathione disulfide).

- Pathway Enrichment : Tools like MetaboAnalyst or Ingenuity IPA link molecular changes to adverse outcomes. Dose-time-response matrices enhance mechanistic clarity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.